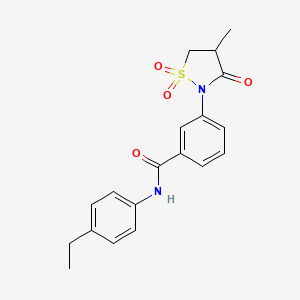![molecular formula C21H20ClN3O3 B5188159 4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone is a synthetic compound that belongs to the class of benzoxazolones. It is commonly referred to as CERC-501 and has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
CERC-501 acts as a KOR antagonist, which means that it blocks the activity of KOR. KOR is involved in the regulation of mood, stress, and reward, and its dysregulation has been implicated in various psychiatric disorders. By blocking KOR activity, CERC-501 may reduce anxiety and depression symptoms and may also have potential applications in the treatment of substance abuse disorders.
Biochemical and Physiological Effects:
CERC-501 has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In humans, CERC-501 has been tested in clinical trials for the treatment of anxiety and depression, and initial results have been promising.
Avantages Et Limitations Des Expériences En Laboratoire
CERC-501 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying the KOR system. However, CERC-501 has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. It also has low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CERC-501. One potential application is in the treatment of substance abuse disorders, where KOR dysregulation has been implicated in addiction. Another potential application is in the treatment of post-traumatic stress disorder (PTSD), where KOR has been shown to play a role in the regulation of fear and anxiety. Further research is needed to fully understand the potential therapeutic applications of CERC-501 and to develop more effective formulations for clinical use.
Conclusion:
CERC-501 is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It acts as a KOR antagonist and has been shown to have anxiolytic and antidepressant effects in preclinical studies. CERC-501 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CERC-501, including its potential applications in the treatment of substance abuse disorders and PTSD. Further research is needed to fully understand the potential therapeutic applications of CERC-501.
Méthodes De Synthèse
CERC-501 is synthesized using a multi-step process. The first step involves the reaction of 3-chlorobenzylamine with 2-hydroxybenzaldehyde to form 2-(3-chlorobenzyl)-1,3-benzoxazole. The second step involves the reaction of 2-(3-chlorobenzyl)-1,3-benzoxazole with ethyl chloroformate to form ethyl 2-(3-chlorobenzyl)-1,3-benzoxazole-6-carboxylate. The final step involves the reaction of ethyl 2-(3-chlorobenzyl)-1,3-benzoxazole-6-carboxylate with piperazine to form CERC-501.
Applications De Recherche Scientifique
CERC-501 has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, and substance abuse disorders. It has been shown to modulate the activity of the kappa opioid receptor (KOR), which plays a role in the regulation of mood, stress, and reward. CERC-501 has been shown to have anxiolytic and antidepressant effects in preclinical studies and has been tested in clinical trials for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
4-[2-[(3-chlorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-17-20(26)23-8-9-25(17)21(27)14-6-7-16-18(12-14)28-19(24-16)11-13-4-3-5-15(22)10-13/h3-7,10,12,17H,2,8-9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQDVGMTRUAYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(3-Chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5188176.png)
![2,2-dimethyl-N-(1-{1-[(2-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5188183.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5188191.png)
![4-{4-[(4-methoxyphenyl)amino]-3-nitrobenzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5188196.png)